
1-(Mesityldiazenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Mesityldiazenyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a mesityldiazenyl group
Preparation Methods
The synthesis of 1-(Mesityldiazenyl)pyrrolidine typically involves the reaction of pyrrolidine with mesityldiazonium salts. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the process is carried out at controlled temperatures to ensure the stability of the diazonium intermediate. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(Mesityldiazenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the diazenyl group.
Substitution: The mesityldiazenyl group can participate in electrophilic substitution reactions, where it is replaced by other functional groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, but they often include various substituted pyrrolidines and mesitylene derivatives.
Scientific Research Applications
1-(Mesityldiazenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes and pigments due to its ability to form stable colored compounds.
Mechanism of Action
The mechanism by which 1-(Mesityldiazenyl)pyrrolidine exerts its effects involves the interaction of the mesityldiazenyl group with molecular targets. This interaction can lead to the modulation of enzyme activity or receptor binding, depending on the specific application. The pathways involved often include the formation of reactive intermediates that can interact with biological macromolecules.
Comparison with Similar Compounds
1-(Mesityldiazenyl)pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many derivatives.
Mesitylene: An aromatic hydrocarbon with three methyl groups, which forms the basis of the mesityldiazenyl group.
Diazonium Salts: Compounds containing the diazenyl group, which are key intermediates in the synthesis of azo compounds. The uniqueness of this compound lies in its combination of the pyrrolidine ring and the mesityldiazenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
329278-45-7 |
|---|---|
Molecular Formula |
C13H19N3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
pyrrolidin-1-yl-(2,4,6-trimethylphenyl)diazene |
InChI |
InChI=1S/C13H19N3/c1-10-8-11(2)13(12(3)9-10)14-15-16-6-4-5-7-16/h8-9H,4-7H2,1-3H3 |
InChI Key |
UWKBSWPLFDIBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NN2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


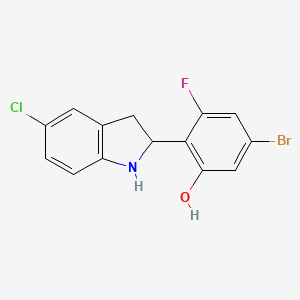
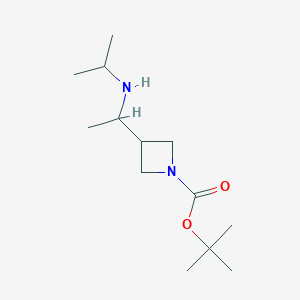


![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
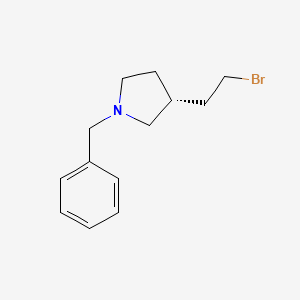

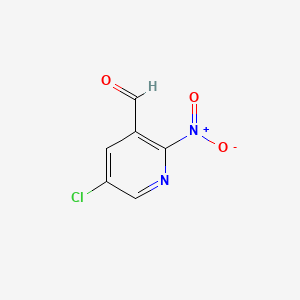
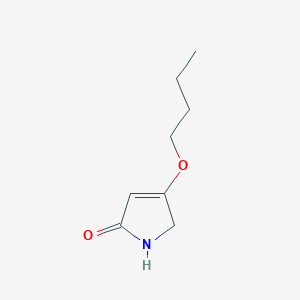



![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)

